2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid

Catalog No.
S14549688
CAS No.
M.F
C7H4BrFINO2
M. Wt
359.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid

Product Name

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid

IUPAC Name

2-amino-4-bromo-3-fluoro-5-iodobenzoic acid

Molecular Formula

C7H4BrFINO2

Molecular Weight

359.92 g/mol

InChI

InChI=1S/C7H4BrFINO2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H,12,13)

InChI Key

RFWMDOCRIQPLRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)F)N)C(=O)O

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid (CAS 2241720-33-0) is a highly functionalized, polyhalogenated anthranilic acid derivative engineered as an advanced building block for complex heterocyclic synthesis. Featuring three distinct halogens (3-fluoro, 4-bromo, 5-iodo), it is primarily procured to construct 6,7,8-trisubstituted quinazolines and tricyclic scaffolds, which are critical components in modern covalent KRAS G12C and G12V inhibitors [1]. For process chemists and procurement teams, this compound offers a pre-installed, orthogonally reactive halogen gradient that bypasses hazardous in-house iodination steps and enables precise, regioselective cross-coupling pathways essential for late-stage API functionalization.

Research Fit

Workflow Sequential cross-coupling without protecting groups
Selection Orthogonal Br/I reactivity with amino directing group
Context Pre-organized H-bonding motif for constrained analog design

Attempting to substitute this specific scaffold with simpler analogs severely disrupts established synthetic pathways for advanced oncology targets. If a facility procures the non-iodinated precursor (2-amino-4-bromo-3-fluorobenzoic acid), they must execute an in-house iodination using N-iodosuccinimide at elevated temperatures, introducing significant solvent waste, yield losses from over-iodination, and scale-up safety concerns [1]. Conversely, substituting with a di-bromo analog (e.g., 2-amino-4,5-dibromo-3-fluorobenzoic acid) destroys the orthogonal reactivity gradient, leading to poor regioselectivity during cross-coupling and necessitating costly, low-yielding chromatographic separations of regioisomers. The specific 3-fluoro-4-bromo-5-iodo pattern is non-interchangeable for efficient, high-yield assembly of functionalized quinazoline cores.

Substitution Risk

Amino-free analogs
Loss of intramolecular H-bonding alters solubility, conformation, and metal-chelating behavior
Iodine-omitted analogs
Absence of the C–I handle may limit sequential orthogonal coupling design
Positional isomers
Different halogen adjacency reduces differential reactivity and coupling selectivity

Orthogonal Cross-Coupling Reactivity and Regiocontrol

When synthesizing highly functionalized quinazolines, achieving regiocontrol during sequential functionalization is a major procurement driver. 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid features a distinct halogen reactivity gradient (I > Br > F). In palladium-catalyzed cross-couplings, the C-I bond at the 5-position undergoes oxidative addition orders of magnitude faster than the C-Br bond at the 4-position, enabling >95% regioselective coupling [1]. In contrast, substituting with a 4,5-dibromo analog results in poor regiocontrol, often yielding <60% of the desired regioisomer and requiring intensive chromatographic separation. Procuring the iodo-bromo scaffold eliminates this downstream purification bottleneck.

Evidence DimensionRegioselective cross-coupling yield
Target Compound Data>95% regioselectivity at the 5-iodo position
Comparator Or Baseline4,5-dibromo analog (<60% regioselectivity)
Quantified Difference>35% improvement in target regioisomer yield
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Near-quantitative regiocontrol eliminates the need for complex chromatographic separation of regioisomers, drastically improving overall process yield for 6,7-disubstituted quinazoline cores.

Purity
Reported
98%
Lower impurity burden may reduce additional purification
Supplier-reported; confirm via in-house HPLC

Process Efficiency vs. In-House Iodination

For industrial scale-up, minimizing hazardous or low-yielding steps is critical. Procuring the pre-iodinated 2-amino-4-bromo-3-fluoro-5-iodobenzoic acid allows direct conversion to the corresponding quinazoline-2,4-dione via cyclization with triphosgene or urea equivalents [1]. If a facility instead procures the cheaper 2-amino-4-bromo-3-fluorobenzoic acid, they must perform in-house iodination using N-iodosuccinimide (NIS) in NMP or DMF at 60–80 °C for 10–12 hours. This introduces a 5–15% yield penalty due to incomplete conversion or over-iodination, and requires handling stoichiometric iodine waste. Purchasing the pre-functionalized compound secures >85% cyclization yield and cuts one full synthetic cycle from the API critical path.

Evidence DimensionProcess step-count and yield to quinazoline-2,4-dione
Target Compound DataDirect cyclization (1 step, >85% yield)
Comparator Or BaselineNon-iodinated precursor (2 steps: in-house iodination + cyclization, ~70-75% overall yield)
Quantified DifferenceElimination of 1 synthetic step and ~10-15% overall yield recovery
ConditionsScale-up API synthesis (triphosgene/urea cyclization)

Streamlines API manufacturing timelines and avoids the regulatory and safety overhead of handling stoichiometric iodinating agents at scale.

Orthogonal Handles
Class-level inference
Target MW 359.92, C–I BDE ~240 kJ/mol
Comparator MW 344.90 (no –NH₂)
ΔBDE = 45 kJ/mol
Supports chemoselective oxidative addition at iodine
BDE from CRC Handbook; catalyst-dependent

Stereoelectronic Contribution of the 3-Fluoro Substituent

The presence of the 3-fluoro substituent is not merely structural; it is a critical stereoelectronic requirement for modern oncology APIs. In the context of covalent KRAS G12C/G12V inhibitors, this fluorine atom occupies the 8-position of the resulting quinazoline core. Compared to the des-fluoro baseline (2-amino-4-bromo-5-iodobenzoic acid), the 3-fluoro derivative improves the metabolic stability of the final API and modulates the pKa of the heterocyclic system, frequently driving a 5- to 10-fold improvement in biochemical IC50 by enforcing a preferred binding conformation [1]. Substituting with a non-fluorinated analog fundamentally compromises the pharmacological viability of the end product.

Evidence DimensionBiochemical potency (IC50) of downstream API
Target Compound DataHigh potency (optimized pKa and conformation via 3-fluoro group)
Comparator Or BaselineDes-fluoro analog (2-amino-4-bromo-5-iodobenzoic acid)
Quantified DifferenceTypically 5- to 10-fold improvement in target binding affinity
ConditionsIn vitro KRAS G12C/G12V biochemical assays

For oncology drug discovery, the 3-fluoro substituent is non-negotiable for achieving the required in vivo efficacy, making this specific fluorinated scaffold essential.

Density & BP
Class-level inference
Density 2.5±0.1 g/cm³
BP 392.9±42.0 °C
Context for recrystallization solvent selection
Computed; comparator data unavailable
Scaffold Identity
Class-level inference
2-NH₂, 3-F, 4-Br, 5-I, 1-COOH
Unique pattern supports patent strategy context
No commercial analog matches all four handles

Synthesis of Covalent KRAS G12C/G12V Inhibitors

This compound is the premier starting material for constructing 6-cyanoquinazoline and related tricyclic cores used in state-of-the-art KRAS inhibitors, where the specific halogenation pattern dictates the final drug's binding affinity and architecture [1].

Sequential Orthogonal Cross-Coupling Workflows

Ideal for discovery and process chemistry programs requiring rapid, regioselective functionalization. The distinct reactivity of the C-I and C-Br bonds allows for sequential palladium-catalyzed couplings (e.g., Suzuki at C5 followed by Buchwald-Hartwig at C4) without intermediate protecting group manipulations [1].

Advanced Fluorinated Heterocycle Manufacturing

Serves as a critical precursor for 8-fluoro-quinazoline-2,4-diones, allowing manufacturers to bypass hazardous in-house fluorination and iodination steps while securing the stereoelectronic benefits of the fluorine atom for downstream API stability [2].

Application Fit

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Orthogonal Br/I reactivity
Coupling selectivity and yield
Constrained Analog Design
Intramolecular H-bonding motif
Conformational pre-organization and target affinity
Isotope Radiolabeling
Iodine leaving group
Labeling efficiency without scaffold alteration
Crystal Engineering
Triple-halogen σ-hole pattern
Co-crystal solubility and stability

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.84542 g/mol

Monoisotopic Mass

358.84542 g/mol

Heavy Atom Count

13

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